5-Butyl-2-hydroxybenzaldehyde
Description
Historical Context and Emergence in Chemical Science
Substituted salicylaldehydes, the chemical family to which 5-Butyl-2-hydroxybenzaldehyde belongs, have been a cornerstone of organic synthesis for well over a century. The foundational synthesis methods for these compounds, such as the Reimer-Tiemann reaction, were developed in the late 19th century. This reaction involves the ortho-formylation of phenols to create hydroxyaldehydes.
While a specific date for the first synthesis of this compound is not prominent in historical records, its emergence is tied to the broader scientific exploration of alkyl-substituted phenols and their subsequent reactions. The compound is now available from various chemical suppliers, indicating its role as a research chemical and building block in modern organic chemistry. Its history is intrinsically linked to the ongoing academic and industrial interest in developing novel ligands, organic intermediates, and molecules with tailored electronic and solubility properties. The synthesis of related compounds, such as 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (B45185), follows established reaction pathways like modified Reimer-Tiemann reactions, suggesting a similar synthetic heritage for the n-butyl variant. researchgate.net
Structural Significance and Functional Group Repertoire in Chemical Research
The structure of this compound is defined by a benzene (B151609) ring functionalized with three key groups: a hydroxyl group (-OH), an aldehyde group (-CHO), and a straight-chain butyl group (-C4H9). This specific arrangement dictates its chemical behavior and research significance.
The hydroxyl and aldehyde groups are positioned ortho to each other on the aromatic ring. This proximity allows for the formation of a stable six-membered ring via an intramolecular hydrogen bond between the hydroxyl proton and the aldehyde's carbonyl oxygen. This structural feature enhances the molecule's planarity and stability. researchgate.net
The functional group repertoire is central to its utility:
The Salicylaldehyde (B1680747) Moiety: The combined hydroxyl and aldehyde groups are the primary reactive center. This arrangement is fundamental for forming Schiff bases through condensation reactions with primary amines. The resulting Schiff base ligands are exceptional chelating agents for a wide array of metal ions.
The Butyl Group: The n-butyl group at the 5-position is a non-polar alkyl chain that significantly influences the molecule's physical properties. It increases its lipophilicity, enhancing solubility in non-polar organic solvents. This is a crucial feature for its application in homogeneous catalysis and materials science, where solubility in organic media is often required. The straight-chain nature of the n-butyl group provides a different steric profile compared to the bulky, branched tert-butyl group found in its more commonly studied isomer, 5-tert-butyl-2-hydroxybenzaldehyde (B1270133), potentially leading to different packing structures in crystals or coordination geometries in metal complexes.
Below is a table summarizing the key properties of this compound.
| Property | Data |
| Chemical Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 77635-19-9 |
| Appearance | Solid |
| SMILES String | CCCCC1=CC(C=O)=C(O)C=C1 |
| InChI Key | RMXFTNYYIDMHAB-UHFFFAOYSA-N |
Overview of Key Research Domains Involving this compound
While specific published research focusing solely on this compound is limited, its structural analogy to other 5-substituted salicylaldehydes, such as the tert-butyl and di-tert-butyl derivatives, allows for an informed overview of its likely research applications. The primary utility of this class of compounds is as a precursor for more complex molecules, particularly Schiff base ligands.
The key research domains where this compound is expected to be relevant are detailed below. The findings are based on studies of its close structural analogues.
| Research Domain | Description of Application for Structural Analogues | Relevant Analogues | Citations for Analogues |
| Coordination Chemistry | Serves as a foundational building block for synthesizing Schiff base ligands. These ligands form stable complexes with various transition metals (e.g., Mn, Cu, Ni, V, Sn) that are studied for their catalytic activity in organic transformations, such as enantioselective additions. made-in-china.com | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (B142351), 5-tert-Butyl-2-hydroxybenzaldehyde | researchgate.netmade-in-china.comchemicalbook.comthermofisher.com |
| Medicinal Chemistry | Used as an intermediate in the synthesis of molecules with potential biological activity. ontosight.ai Analogues are used to create complexes investigated for antitumor and cytotoxic properties. chemicalbook.com | 5-tert-Butyl-2-hydroxybenzaldehyde, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | chemicalbook.comontosight.ai |
| Materials Science | Employed in the creation of advanced materials. apolloscientific.co.uk Metal complexes derived from these aldehydes are investigated for unique electronic and photophysical properties, with potential applications in optoelectronics. The alkyl groups also make them useful as polymer stabilizers. | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | made-in-china.comapolloscientific.co.uk |
| Environmental Science | The hydrogen-donating ability of the phenolic group in related structures suggests potential applications in environmental remediation. biosynth.com The tert-butyl analogue has been noted for its use in wastewater treatment. biosynth.com | 5-tert-Butyl-2-hydroxybenzaldehyde | biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
5-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-9-5-6-11(13)10(7-9)8-12/h5-8,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXFTNYYIDMHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Butyl 2 Hydroxybenzaldehyde
Classical and Contemporary Laboratory Synthesis Routes
The laboratory synthesis of 5-butyl-2-hydroxybenzaldehyde and its analogues relies on well-established organic reactions, with ongoing research focused on improving yields and simplifying procedures.
The primary precursor for the synthesis of this compound is 4-tert-butylphenol (B1678320). nih.gov This starting material undergoes formylation, a reaction that introduces an aldehyde group (-CHO) onto the aromatic ring, typically positioned ortho to the hydroxyl group. The tert-butyl group at the para position directs the incoming electrophile to the ortho position, leading to the desired product.
The selection of precursors is crucial for the synthesis of various substituted salicylaldehydes. For instance, 2-tert-butylphenol (B146161) is utilized as a starting material for the synthesis of 3-tert-butyl-2-hydroxybenzaldehyde. sigmaaldrich.com The strategic placement of the alkyl group on the phenol (B47542) ring influences the regioselectivity of the formylation reaction.
Table 1: Precursors in the Synthesis of Substituted Hydroxybenzaldehydes
| Precursor | Target Compound | Reference |
| 4-tert-Butylphenol | 5-tert-Butyl-2-hydroxybenzaldehyde (B1270133) | nih.gov |
| 2-tert-Butylphenol | 3-tert-Butyl-2-hydroxybenzaldehyde | sigmaaldrich.com |
| Phenol | Salicylaldehyde (B1680747) | allen.inquora.com |
The Reimer-Tiemann reaction is a cornerstone for the ortho-formylation of phenols to produce hydroxybenzaldehydes. allen.inresearchgate.net The classical reaction involves treating a phenol with chloroform (B151607) in a basic solution. quora.com
A modified Reimer-Tiemann reaction is employed for the synthesis of substituted analogues. For example, the synthesis of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde (B45185) begins with the formylation of 4-tert-butylphenol. nih.gov In this process, 4-tert-butylphenol is heated with sodium hydroxide (B78521) and chloroform to produce 5-tert-butyl-2-hydroxybenzaldehyde. nih.gov This intermediate is then subjected to bromination to yield the final halogenated product. nih.gov The reaction is highly exothermic once initiated and requires careful temperature control. allen.in
The mechanism involves the generation of dichlorocarbene (B158193) (:CCl2) from chloroform under basic conditions. quora.com This electrophilic species then attacks the electron-rich phenoxide ring, preferentially at the ortho position, to form an intermediate that hydrolyzes to the final aldehyde. allen.in
Industrial Production Approaches and Process Intensification
On a commercial scale, the Reimer-Tiemann reaction remains a key method for producing salicylaldehyde and its derivatives. google.com However, traditional batch processes can suffer from moderate yields (typically 50-60%) and the formation of tarry by-products. google.com
To enhance efficiency and sustainability, industrial production is moving towards process intensification. This includes the use of continuous flow reactors, which offer better control over reaction parameters such as temperature and mixing. This can lead to higher yields and reduced reaction times. While specific details for this compound are proprietary, the general trend in the chemical industry is towards such intensified processes.
Improvements to the Reimer-Tiemann reaction for industrial application have been explored, such as using aqueous methanol (B129727) as the solvent, which has been shown to improve the total aldehyde yield and reduce tar formation compared to reactions run in water alone. google.com
Synthesis of Halogenated and Alkyl-Substituted Analogues of this compound
The synthesis of halogenated and further alkyl-substituted analogues of this compound allows for the fine-tuning of the molecule's properties.
Halogenated Analogues: The synthesis of halogenated derivatives often involves the direct halogenation of a pre-formed substituted salicylaldehyde. For instance, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde is synthesized by the bromination of 5-tert-butyl-2-hydroxybenzaldehyde using liquid bromine in acetic acid, achieving a yield of up to 83%. nih.gov Similarly, 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde can be prepared from 3-tert-butyl-2-hydroxybenzaldehyde. sigmaaldrich.com
Alkyl-Substituted Analogues: A prominent example of a further alkyl-substituted analogue is 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351). thermofisher.comsigmaaldrich.com This compound is synthesized through the condensation reaction of the appropriate disubstituted phenol. It is used in the synthesis of more complex molecules like Mn(III)-salen complexes and chiral Schiff base ligands. sigmaaldrich.comscientificlabs.ie
Table 2: Synthesis of Selected Analogues
| Analogue | Starting Material(s) | Key Reaction Step(s) | Reference |
| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | 4-tert-Butylphenol | Modified Reimer-Tiemann, followed by bromination | nih.gov |
| 5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde | 3-tert-Butyl-2-hydroxybenzaldehyde | Bromination | sigmaaldrich.com |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | Di-tert-butylphenol | Formylation/Condensation | sigmaaldrich.com |
Green Chemistry and Sustainable Synthesis Considerations
There is a significant drive towards developing more environmentally benign synthetic routes for salicylaldehydes. Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. bohrium.com
For the Reimer-Tiemann reaction, improvements include using aqueous ethyl alcohol as a solvent, which can simplify the workup procedure by avoiding steam distillation. researchgate.net Other green approaches in related syntheses involve using solid catalysts like P2O5/SiO2 under solvent-free conditions, which can lead to high yields in shorter reaction times. jocpr.com The replacement of hazardous solvents with greener alternatives is a key focus in the sustainable synthesis of chemical compounds. bohrium.com Research into catalyst-free reactions in aqueous media under microwave irradiation also represents a promising green synthetic route for related aromatic compounds. rsc.org
Chemical Reactivity and Functional Diversification of 5 Butyl 2 Hydroxybenzaldehyde
Condensation Reactions: Routes to Schiff Bases and Imines
The most prominent reaction of 5-Butyl-2-hydroxybenzaldehyde is its condensation with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the aldehyde, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). sjomr.org.inrecentscientific.com The presence of the ortho-hydroxyl group is crucial, as it often participates in the formation of an intramolecular hydrogen bond with the imine nitrogen, enhancing the stability of the resulting Schiff base. nih.gov
Reactivity with Primary Amines and Polyamines
This compound readily reacts with a wide array of primary aliphatic and aromatic amines. The reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727). researchgate.net In many cases, a few drops of an acid catalyst, like glacial acetic acid, can accelerate the reaction. sjomr.org.in
When reacted with monofunctional primary amines, the condensation yields bidentate Schiff base ligands. The reaction with polyamines, such as ethylenediamine (B42938) or propylenediamine, results in the formation of tetradentate ligands, commonly referred to as salen-type ligands. researchgate.netijcrr.com These reactions are highly efficient and provide a straightforward route to complex chelating agents. The butyl group at the 5-position generally does not hinder the condensation but influences the physical properties of the resulting Schiff base, such as increasing its solubility in nonpolar organic solvents.
| Amine Reactant | Product Type | Typical Reaction Conditions |
|---|---|---|
| Aniline | Bidentate Schiff Base | Ethanol, reflux, 3 hours. researchgate.net |
| Ethylenediamine | Tetradentate Salen-type Ligand | Methanol/Water, stir at room temp. recentscientific.com |
| 3-Aminobenzoic acid | Bidentate Schiff Base | Water, stir at room temp. recentscientific.com |
Stereochemical Aspects of Schiff Base Formation
The stereochemistry of the Schiff bases derived from this compound is primarily dictated by the structure of the amine reactant. If a chiral amine is used, its stereochemical integrity is typically retained in the final product, yielding a chiral Schiff base. This is a cornerstone for the synthesis of ligands used in asymmetric catalysis. researchgate.net
Applications in Ligand Design and Synthesis
This compound is an important building block in the field of coordination chemistry. The Schiff bases derived from it are excellent chelating ligands for a variety of metal ions. The resulting ligands, containing both oxygen and nitrogen donor atoms, can form stable complexes with most transition metals. researchgate.net
The butyl group plays a critical role in tuning the properties of these ligands and their metal complexes. By enhancing the lipophilicity, the butyl substituent can increase the solubility of the complexes in organic media, which is advantageous for homogeneous catalysis. tandfonline.com Furthermore, the steric and electronic effects of the butyl group can modulate the reactivity and stability of the metal center in the complex, influencing its catalytic performance or material properties. Substituted salicylaldehydes are used to synthesize ligands for applications ranging from catalysis to materials science and biological imaging. tandfonline.com
Transformations of the Aldehyde Moiety
Beyond imine formation, the aldehyde group of this compound can undergo selective oxidation and reduction, providing pathways to other important classes of compounds, namely salicylic (B10762653) acids and 2-hydroxybenzyl alcohols, respectively.
Selective Oxidation Pathways
The aldehyde functional group can be selectively oxidized to a carboxylic acid group, converting this compound into 5-Butyl-2-hydroxybenzoic acid (a substituted salicylic acid). This transformation requires mild oxidizing agents to prevent the oxidation of the sensitive phenol (B47542) ring. Common reagents for this purpose include silver oxide (Tollens' reagent) or buffered potassium permanganate. While specific studies on the oxidation of this compound are not prevalent, oxidation products of the related 5-tert-butyl-2-hydroxybenzaldehyde (B1270133) have been successfully synthesized and characterized. biosynth.com This transformation is valuable for creating derivatives with different coordination properties or biological activities.
| Transformation | Product Functional Group | Potential Reagent |
|---|---|---|
| Oxidation | Carboxylic Acid (-COOH) | Silver(I) oxide (Ag₂O) |
| Reduction | Primary Alcohol (-CH₂OH) | Lithium aluminum hydride (LiAlH₄). nih.gov |
Reduction Reactions
The aldehyde group can be readily reduced to a primary alcohol, yielding 5-Butyl-2-(hydroxymethyl)phenol. This reduction can be achieved with high selectivity using common hydride reducing agents. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion. nih.gov Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are also typically used for the reduction of aldehydes without affecting other functional groups like the aromatic ring. This reaction provides access to a different class of ligands and building blocks where the hydroxymethyl group can be used for further functionalization, for example, in the synthesis of polyesters or as a ligand with different chelating properties compared to the parent aldehyde.
Aromatic Ring Functionalization Strategies
The functionalization of the benzene (B151609) ring of this compound is a key strategy for modifying its properties and synthesizing more complex molecules. This can be achieved through several pathways, most notably electrophilic aromatic substitution and modern cross-coupling reactions.
The presence of the strongly activating hydroxyl group and the moderately activating butyl group makes the aromatic ring of this compound particularly rich in electrons and thus highly reactive towards electrophiles. The directing effects of the substituents govern the position of incoming electrophiles. The hydroxyl group directs ortho and para to itself (positions 3 and 5), and the butyl group also directs ortho and para (positions 2, 4, and 6). However, the aldehyde is a deactivating group that directs meta to itself (positions 3 and 5). The powerful ortho-, para-directing ability of the hydroxyl group is the dominant influence. Given that position 5 is already occupied by the butyl group, electrophilic attack is strongly favored at position 3.
A prime example of this reactivity is the bromination of the closely related analogue, 5-tert-butyl-2-hydroxybenzaldehyde. Treatment of this compound with liquid bromine in acetic acid results in the selective substitution at the C-3 position to yield 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde (B45185) with high efficiency. youtube.comresearchgate.net This halogenated derivative serves as a crucial intermediate for further functionalization, particularly in cross-coupling reactions.
Other electrophilic aromatic substitution reactions are also feasible, following the same regiochemical principles.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Typical Reagents | Predicted Major Product |
|---|---|---|
| Halogenation | Br₂ in CH₃COOH | 3-Bromo-5-butyl-2-hydroxybenzaldehyde |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 5-Butyl-2-hydroxy-3-nitrobenzaldehyde |
| Sulfonation | Fuming H₂SO₄ | 4-Butyl-2-formyl-6-hydroxybenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-5-butyl-2-hydroxybenzaldehyde |
Transition metal-catalyzed cross-coupling reactions represent a powerful tool for constructing new carbon-carbon bonds, and the brominated derivatives of this compound are excellent substrates for these transformations. The Suzuki-Miyaura coupling, in particular, is a widely used method that involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.
The synthesis of 3-bromo-5-butyl-2-hydroxybenzaldehyde provides the necessary organohalide partner for the Suzuki coupling. This derivative can be coupled with a variety of arylboronic acids to generate biaryl structures, significantly increasing the molecular complexity. The general mechanism for the Suzuki coupling involves a catalytic cycle of three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Studies on the analogous 5-bromosalicylaldehyde (B98134) have demonstrated successful coupling with various arylboronic acids using palladium catalysts, indicating that brominated this compound would be a viable substrate for similar reactions.
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reaction
| Aryl Halide | Coupling Partner | Catalyst System | Base | Product |
|---|---|---|---|---|
| 3-Bromo-5-butyl-2-hydroxybenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 5-Butyl-3-phenyl-2-hydroxybenzaldehyde |
| 3-Bromo-5-butyl-2-hydroxybenzaldehyde | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Butyl-2-hydroxy-3-(p-tolyl)benzaldehyde |
Formation of Other Key Derivatives (e.g., Oximes, Ethers, Esters)
Beyond modifications to the aromatic ring, the hydroxyl and aldehyde functional groups of this compound are readily converted into a variety of other important derivatives.
The aldehyde group undergoes facile condensation reactions. For instance, its reaction with hydroxylamine (B1172632) hydrochloride in a suitable solvent system, often a mixture of water and methanol, yields the corresponding this compound oxime. wikipedia.org This reaction proceeds via nucleophilic addition to the carbonyl carbon followed by dehydration.
The phenolic hydroxyl group offers another site for diversification. It can be deprotonated by a base to form a phenoxide, which is a potent nucleophile. This nucleophilicity is exploited in the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide (e.g., ethyl bromoacetate (B1195939) or methyl iodide) in an SN2 reaction to form an ether. chemspider.commasterorganicchemistry.comwikipedia.org This reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) with a base such as potassium carbonate. chemspider.com
Furthermore, the hydroxyl group can be acylated to form esters. This is commonly achieved by reacting the phenol with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine, which serves to neutralize the HCl or carboxylic acid byproduct.
Table 3: Synthesis of Key Functional Derivatives
| Derivative Type | Functional Group Targeted | Reagents | General Conditions | Product |
|---|---|---|---|---|
| Oxime | Aldehyde | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., NaHCO₃) | Aqueous/alcoholic solution, Room temperature | This compound oxime |
| Ether | Hydroxyl | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Acetonitrile, Reflux | 5-Butyl-2-methoxybenzaldehyde |
| Ester | Hydroxyl | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Anhydrous solvent, 0°C to Room temperature | 4-Butyl-2-formylphenyl acetate (B1210297) |
Coordination Chemistry and Metal Complexation of 5 Butyl 2 Hydroxybenzaldehyde Derivatives
Ligand Design Principles from 5-Butyl-2-hydroxybenzaldehyde Scaffolds
The this compound framework is a valuable starting point for ligand design due to the specific attributes conferred by its constituent groups. The hydroxyl (-OH) and aldehyde (-CHO) groups provide ortho-positioning, which is ideal for forming chelate rings with metal ions. The butyl group at the 5-position introduces significant steric bulk and enhances the lipophilicity of the resulting ligands. This increased steric hindrance can influence the coordination geometry around the metal center and the stability of the resulting complex. core.ac.uk
Derivatives, especially Schiff bases formed by the condensation of this compound with various amines, are a primary focus. These reactions create ligands with additional donor atoms (typically nitrogen), expanding the coordination possibilities. tandfonline.comnih.govmdpi.com The choice of the amine component allows for fine-tuning of the ligand's electronic and steric properties. For instance, using chiral amines can introduce chirality into the ligand, which is crucial for applications in asymmetric catalysis. scirp.orgcardiff.ac.uk The resulting Schiff base ligands, often bidentate (ON) or tridentate (ONO, ONS), readily coordinate with metal ions. mdpi.comtandfonline.comtandfonline.com
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes from this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis, to confirm their composition and structure. tandfonline.comnih.govtandfonline.com
Transition Metal Complexes (e.g., Copper, Vanadium, Nickel, Ruthenium)
Schiff base ligands derived from this compound readily form complexes with a range of transition metals.
Copper(II) Complexes: These are among the most studied. The reaction of salicylaldimine ligands derived from 3,5-di-t-butyl-2-hydroxybenzaldehyde with copper(II) acetate (B1210297) yields mononuclear complexes with a 1:2 metal-to-ligand ratio. researchgate.net These complexes typically exhibit a distorted square planar or square pyramidal geometry. preprints.orgmdpi.com Electrochemical studies of these copper complexes have also been performed. researchgate.net
Vanadium Complexes: Oxovanadium(IV) complexes with Schiff base ligands derived from substituted salicylaldehydes, including those with tert-butyl groups, have been synthesized. These complexes often have a distorted octahedral geometry. nih.gov Vanadium(V) complexes with carbohydrazone derivatives of 2-hydroxybenzaldehyde have been prepared and investigated as catalyst precursors. acs.org
Nickel(II) Complexes: Nickel(II) complexes with Schiff bases derived from 5-(tert-butyl)-2-hydroxybenzaldehyde and N-cyclohexylhydrazinecarbothioamide have been synthesized and characterized. tandfonline.com These complexes often adopt a square planar geometry. tandfonline.com
Ruthenium Complexes: The coordination chemistry of salicylaldimine ligands with ruthenium has been explored, highlighting their versatility in forming stable complexes. researchgate.net
Main Group Metal Complexes (e.g., Organotin)
Derivatives of this compound also form stable complexes with main group metals, particularly organotin(IV) compounds. The synthesis of these complexes often involves the reaction of a diorganotin(IV) or triorganotin(IV) halide or oxide with the Schiff base ligand. nih.govtandfonline.comtandfonline.com
Organotin(IV) Complexes: Schiff bases derived from L-histidine and 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) react with various organotin(IV) precursors to form complexes with either trigonal bipyramidal or tetrahedral geometries around the tin atom. nih.gov Thiosemicarbazone derivatives of substituted 2-hydroxybenzaldehydes also form organotin(IV) complexes where the ligand coordinates to the tin center as a dinegative tridentate ONS donor. tandfonline.comtandfonline.com These complexes often exhibit a five-coordinate geometry. tandfonline.comtandfonline.com
Structural Analysis of Coordination Compounds via X-ray Crystallography
For example, the crystal structure of a nickel(II) complex with a Schiff base derived from 5-(tert-butyl)-2-hydroxybenzaldehyde confirmed its mononuclear nature and the square planar geometry around the nickel ion. tandfonline.com Similarly, X-ray crystallography has been used to elucidate the structures of copper(II) dihelicates, revealing the influence of the tert-butyl group's position on the final architecture. mdpi.com In the case of organotin(IV) complexes, X-ray diffraction has confirmed the coordination of the ligand to the tin center through phenolic oxygen, azomethine nitrogen, and thiolate sulfur atoms. tandfonline.comupce.cz
Electronic and Steric Modulations of Metal-Ligand Interactions
The electronic and steric properties of the ligands derived from this compound play a crucial role in modulating the nature of the metal-ligand interactions.
Electronic Effects: The introduction of electron-donating or electron-withdrawing substituents on the salicylaldehyde (B1680747) ring can alter the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bond. For instance, the electron-donating tert-butyl group can stabilize the aromatic ring through hyperconjugation, which in turn affects the ligand field parameters in the metal complexes.
Steric Effects: The bulky tert-butyl group exerts significant steric hindrance, which can dictate the coordination number and geometry of the metal complex. core.ac.uk This steric bulk can prevent the formation of higher-coordinate species and can influence the approach of substrates in catalytic reactions. cardiff.ac.uk For example, in some zinc(II) complexes, bulky tert-butyl groups on the salicylidene rings inhibit the dimerization process. mdpi.com The strategic placement of these bulky groups is a key principle in designing catalysts for stereoselective transformations. cardiff.ac.uk
Supramolecular Assemblies Involving Metal Complexes
Metal complexes derived from this compound can serve as building blocks for the construction of more complex supramolecular assemblies. These assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination-driven self-assembly. mdpi.com
For instance, zinc(II) complexes of salen-type ligands, which can be derived from this compound, are known to form aggregates and supramolecular structures due to the Lewis acidic character of the zinc center. mdpi.com The presence of bulky tert-butyl groups can influence this aggregation behavior. mdpi.com In some cases, these complexes can self-assemble into discrete supramolecular dimers through a combination of hydrogen bonds and weak oxygen-oxygen interactions. mdpi.com The design of ligands with specific donor groups can also be used to direct the formation of desired supramolecular architectures. northwestern.edu
Catalytic Applications of 5 Butyl 2 Hydroxybenzaldehyde Derived Systems
Homogeneous Catalysis
In homogeneous catalysis, catalyst and reactant molecules are in the same phase, which allows for high activity and selectivity. 5-Butyl-2-hydroxybenzaldehyde-derived complexes have been successfully employed in several types of homogeneous reactions.
Oxidation Reactions (e.g., Cyclohexane (B81311) Oxidation)
Vanadium(V) complexes derived from carbohydrazones of substituted 2-hydroxybenzaldehydes, including those with tert-butyl groups, have been investigated as catalysts for the oxidation of cyclohexane. acs.orgresearchgate.net These dinuclear vanadium(V) complexes, when activated by tert-butyl hydroperoxide (TBHP) under solvent-free and microwave-irradiated conditions, selectively oxidize cyclohexane to cyclohexanol (B46403) and cyclohexanone. acs.orgresearchgate.net The reaction proceeds with high selectivity, yielding only these two products. acs.orgresearchgate.net
Similarly, copper(II) complexes with Schiff base ligands have been explored for various oxidation reactions. auburn.edu For instance, the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) can be achieved using such catalysts. royalsocietypublishing.org The choice of oxidant, such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide, is crucial for the reaction's success. royalsocietypublishing.orgmdpi.com
| Catalyst System | Substrate | Oxidant | Products | Reference |
| Dinuclear Vanadium(V) complexes | Cyclohexane | TBHP | Cyclohexanol, Cyclohexanone | acs.orgresearchgate.net |
| Copper(II) Schiff base complexes | Benzyl alcohol | O2 | Benzaldehyde | royalsocietypublishing.org |
Transfer Hydrogenation of Ketones
Ruthenium(II) complexes incorporating Schiff bases derived from substituted salicylaldehydes have shown catalytic activity in the transfer hydrogenation of ketones. researchgate.net For example, a Ru(II) complex with a ligand derived from (E)-5-((4-ethylphenyl)diazenyl)-2-hydroxybenzaldehyde effectively catalyzes the reduction of various ketones to their corresponding alcohols using isopropanol (B130326) as the hydrogen source in the presence of a base. researchgate.net The catalytic activity can be influenced by the substituents on the acetophenone, though no significant changes in yield were observed with methyl-substituents at different positions. researchgate.net
Schiff base complexes of ruthenium have also been employed as catalysts in the synthesis of polymers. researchgate.net
Enantioselective Catalysis (e.g., Additions to Imines and Aldehydes)
Chiral salen-type ligands, synthesized from diamines and salicylaldehyde (B1680747) derivatives like 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351), are pivotal in enantioselective catalysis. metu.edu.tr These ligands, when complexed with metals such as manganese(III), form catalysts like the Jacobsen's catalyst, which is highly effective for the asymmetric epoxidation of unfunctionalized olefins. ontosight.ai The chirality of the catalyst, originating from the diamine backbone, directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer. ontosight.ai
The effectiveness of these catalysts has been demonstrated in the synthesis of chiral epoxides, which are valuable intermediates in the production of pharmaceuticals. ontosight.ai For instance, manganese-salen complexes have been used in the epoxidation of various olefins with high enantiomeric excesses. mit.edu Additionally, chromium-based salen catalysts have been employed for the enantioselective ring-opening of epoxides. mit.edu
Heterogeneous Catalysis and Supported Systems
To overcome challenges associated with catalyst recovery and reuse in homogeneous systems, researchers have developed heterogeneous catalysts by immobilizing this compound-derived complexes on solid supports. csic.es Supports such as silica (B1680970) gel, zeolites, and polymers are commonly used. mit.educsic.esd-nb.info
For example, the Jacobsen's catalyst has been immobilized on modified zeolites X and Y. d-nb.info These supported catalysts have shown promise in asymmetric epoxidation reactions. d-nb.info The method of immobilization, whether by building the ligand around a pre-introduced metal ion or by incorporating a pre-synthesized complex, can influence the catalyst's stability and performance. d-nb.info
Metal-Organic Frameworks (MOFs) have also been utilized as supports for catalytic systems. Copper(II)-based MOFs have been applied as heterogeneous catalysts for the oxidation of styrene (B11656). mdpi.com Furthermore, iron catalysts supported on materials like MCM-41 and MCM-48 have been used for the oxidation of styrene and cyclohexane. nih.gov
Mechanistic Insights into Catalytic Cycles and Active Species
Understanding the reaction mechanism is crucial for optimizing catalytic performance. In the case of oxidation reactions catalyzed by manganese-salen complexes like Jacobsen's catalyst, the catalytic cycle is believed to involve a high-valent manganese-oxo species as the active oxidant. ontosight.ai The steric and electronic properties of the salen ligand play a critical role in controlling the approach of the substrate and the transfer of the oxygen atom, thereby determining the enantioselectivity of the epoxidation. ontosight.ai
For the vanadium-catalyzed oxidation of cyclohexane, theoretical calculations suggest that the carbohydrazone ligand may play a key role by undergoing reduction to form an active reduced form of the catalyst, rather than the metal center itself. acs.orgresearchgate.net
In transfer hydrogenation reactions catalyzed by ruthenium complexes, the mechanism often involves the formation of a ruthenium-hydride species which then transfers a hydride to the ketone. The presence of a base is typically required to facilitate the formation of the active catalytic species.
Applications in Materials Science and Industrial Processes
Polymer Additives and Stabilization Formulations
5-Butyl-2-hydroxybenzaldehyde and its derivatives are utilized in the field of polymer science as additives to enhance the stability and durability of various materials. The presence of the phenolic hydroxyl group contributes to its antioxidant properties, which are crucial in preventing the degradation of polymers when exposed to environmental stressors such as heat and UV radiation. For instance, the related compound 5-tert-Butyl-2-hydroxybenzoic acid has been shown to improve the thermal stability of polypropylene (B1209903) when subjected to UV exposure, thereby extending the lifespan of plastic products intended for outdoor use. Similarly, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde is employed as a stabilizer in the production of polymers, plastics, and rubber to guard against degradation from heat and light. guidechem.com This characteristic is vital in developing longer-lasting materials for industries like packaging and construction. chemimpex.com
Selective Metal Ion Extraction and Separation Technologies
The structural features of this compound and its derivatives make them effective ligands for the selective extraction and separation of metal ions. The hydroxyl and aldehyde groups can form stable complexes with various metal ions, a property that is exploited in hydrometallurgy and analytical chemistry.
Derivatives known as oximes, such as 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime, are particularly noteworthy for their role as molecular extractants. smolecule.com These compounds act as chelating agents, binding to metal ions like copper through their nitrogen and oxygen atoms. This interaction facilitates the selective extraction of the metal ions from aqueous solutions. Research has demonstrated the use of these oxime ligands in processes designed to be more economical and environmentally friendly by minimizing the use of the extractant and organic solvents. smolecule.com
Studies have explored the extraction of various metal ions, including copper, zinc, nickel, cobalt, lead, and cadmium, using ligands derived from 5-tert-butyl-2-hydroxybenzaldehyde (B1270133). ac21.org The efficiency and selectivity of the extraction process can be fine-tuned by modifying the structure of the ligand and controlling the pH of the aqueous phase. tandfonline.com For example, 3,5-di-tert-butyl-2-hydroxy-benzaldehyde oxime has shown superior extractive properties towards thorium(IV) over europium(III) ions. tandfonline.com
Environmental Remediation: Wastewater Treatment Applications
The ability of this compound and its derivatives to bind with metal ions also makes them valuable in environmental remediation, specifically in the treatment of wastewater. These compounds can be used to remove heavy metal contaminants from industrial effluents.
For example, 5-tert-Butyl-2-hydroxybenzaldehyde has been identified as a synthetic compound used in wastewater treatment. biosynth.com It functions as a hydrogen donor, which aids in the removal of organic matter and other pollutants. biosynth.com The formation of stable complexes with metal ions is a key mechanism in its application for purifying metals and treating wastewater.
Precursors for Specialty Chemicals, Dyes, and Pigments
This compound serves as a crucial intermediate in the synthesis of a variety of specialty chemicals, dyes, and pigments. cymitquimica.com Its aldehyde functionality allows for a range of chemical reactions, including condensation and oxidation, to produce more complex molecules. cymitquimica.com
This compound is a building block for creating various organic ligands, which are then used in the formation of metal complexes with applications in catalysis and materials science. smolecule.com For instance, it is used in the synthesis of Schiff base appended porphyrazine and other organic ligands. sigmaaldrich.com The synthesis of these complex molecules often involves the reaction of 5-tert-Butyl-2-hydroxybenzaldehyde with other chemical reactants to create products with specific desired properties. chemicalbook.com Furthermore, its derivatives are used in the synthesis of dyes and pigments, highlighting its versatility in the chemical industry. chemimpex.com
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 77635-19-9 | C₁₁H₁₄O₂ | 178.23 | Not applicable |
| 5-tert-Butyl-2-hydroxybenzaldehyde | 2725-53-3 | C₁₁H₁₄O₂ | 178.23 | 251-252 |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (B142351) | 37942-07-7 | C₁₅H₂₂O₂ | 234.33 | Not available |
| 5-sec-Butyl-2-hydroxybenzaldehyde | 59893-28-6 | C₁₁H₁₄O₂ | 178.2277 | Not available |
| 5-Bromo-2-Hydroxybenzaldehyde | Not available | C₇H₅BrO₂ | Not available | Not available |
Mechanistic Investigations in Biological Systems in Vitro Studies
Probing Metal Ion Interactions in Biological Contexts
A thorough review of scientific databases and literature finds no available studies investigating the interactions between 5-Butyl-2-hydroxybenzaldehyde and metal ions in biological contexts. Research on its isomers suggests that the hydroxybenzaldehyde functional group can act as a chelating agent for metal ions; however, no experiments have been published to confirm or characterize such activity for the 5-butyl derivative.
Modulation of Enzyme Activity (e.g., Ryanodine Receptor Ca2+ Channel)
There is no scientific literature available that details the in vitro effects of this compound on the activity of any enzyme, including the Ryanodine Receptor Ca2+ Channel. Studies on structurally related compounds, such as 3,5-di-tert-butylcatechol, have explored their influence on this specific calcium channel. However, these findings cannot be extrapolated to this compound, for which no such modulatory activity has been reported.
Antibacterial Activity: Mechanistic Considerations
No research has been published detailing the antibacterial properties or the potential mechanisms of action of this compound against any microbial pathogens. While other salicylaldehyde (B1680747) derivatives have been investigated for their antimicrobial potential, the efficacy and mechanistic pathways for the 5-butyl substituted compound remain unexamined.
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Butyl-2-hydroxybenzaldehyde. These studies provide a detailed picture of the electron distribution and the energies of the molecular orbitals.
The electronic properties of this compound are significantly influenced by the interplay between the electron-donating hydroxyl (-OH) group, the electron-withdrawing aldehyde (-CHO) group, and the alkyl (-C4H9) substituent on the benzene (B151609) ring. The butyl group, being a weak electron-donating group, slightly increases the electron density of the aromatic ring. This, in turn, affects the reactivity of the molecule.
A key aspect of the electronic structure is the intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. This interaction leads to a planar conformation of the molecule and influences its chemical properties. acs.org
Molecular Electrostatic Potential (MEP) maps are often generated to visualize the charge distribution and predict reactive sites. nih.gov For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a region susceptible to electrophilic attack, and a positive potential (blue) around the hydroxyl hydrogen, a site for nucleophilic interaction.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is centered on the electron-deficient aldehyde group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. researchgate.net For this compound, MD simulations can provide detailed insights into its intermolecular interactions with other molecules, such as solvents or biological macromolecules. researchgate.netnih.gov
In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of the system can be propagated over time, allowing for the analysis of various dynamic properties and intermolecular interactions.
A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a solvent, such as water or an organic solvent. The simulation would then be run for a sufficient length of time to allow the system to reach equilibrium. Analysis of the resulting trajectory can reveal information about:
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the hydroxyl and aldehyde groups of this compound and surrounding solvent molecules.
Van der Waals Interactions: The non-covalent interactions between the butyl chain and other molecules, which are important for its solubility and binding to other nonpolar entities.
Solvation Structure: The arrangement of solvent molecules around the solute, which determines its solubility and can influence its reactivity.
| Parameter | Typical Value/Setting |
|---|---|
| Force Field | OPLS-AA or AMBER |
| Solvent | Water (e.g., TIP3P model) or Organic Solvent |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 10-100 ns |
Prediction and Analysis of Spectroscopic Signatures for Mechanistic Elucidation
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict and analyze the spectroscopic signatures of molecules like this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to elucidate reaction mechanisms.
Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net For this compound, the calculated IR and Raman spectra would show characteristic peaks corresponding to specific vibrational modes, including:
O-H Stretch: A broad band in the high-frequency region, indicative of the intramolecularly hydrogen-bonded hydroxyl group.
C=O Stretch: A strong absorption corresponding to the stretching of the carbonyl group in the aldehyde.
C-H Stretches: Vibrations of the C-H bonds in the aromatic ring and the butyl chain.
C-C Stretches: Vibrations of the carbon-carbon bonds within the benzene ring.
Electronic Spectroscopy (UV-Vis): TD-DFT calculations are employed to predict the electronic absorption spectrum (UV-Vis) of a molecule. nih.gov The calculated spectrum for this compound would reveal electronic transitions, such as n → π* and π → π*, which are responsible for its absorption of UV and visible light. The positions and intensities of these absorption bands are sensitive to the electronic structure of the molecule and the solvent environment.
| Spectroscopic Technique | Predicted Peak/Band Position | Assignment |
|---|---|---|
| IR Spectroscopy | ~3200 cm⁻¹ | O-H stretch (intramolecular H-bond) |
| IR Spectroscopy | ~1650 cm⁻¹ | C=O stretch |
| UV-Vis Spectroscopy | ~250 nm | π → π* transition |
| UV-Vis Spectroscopy | ~330 nm | n → π* transition |
Computational Design of Novel Derivatives and Complexes
Computational chemistry plays a crucial role in the rational design of novel derivatives and complexes of this compound with tailored properties for specific applications. mdpi.comacs.org By systematically modifying the structure of the parent molecule in silico, it is possible to predict how these changes will affect its electronic, chemical, and biological properties.
Design of Derivatives: Quantum chemical methods can be used to screen a virtual library of this compound derivatives. For example, one could computationally explore the effects of:
Modifying the Butyl Group: Introducing branching, unsaturation, or replacing it with other alkyl or functional groups to modulate solubility and steric hindrance.
Substituting the Aromatic Ring: Adding other substituents to the benzene ring to tune the electronic properties, such as the HOMO-LUMO gap and reactivity.
Design of Metal Complexes: this compound can act as a ligand to form coordination complexes with various metal ions. nih.gov Computational methods can be used to:
Predict Coordination Geometries: Determine the most stable three-dimensional structure of the metal complex.
Analyze Bonding: Investigate the nature of the coordinate bonds between the ligand and the metal ion.
Predict Properties: Calculate the electronic, magnetic, and spectroscopic properties of the resulting complexes, which can be important for applications in catalysis or materials science.
Molecular docking simulations can also be employed to design derivatives that bind to specific biological targets, such as enzymes or receptors, which is a key step in drug discovery. researchgate.net
| Derivative/Complex | Computational Design Strategy | Potential Application |
|---|---|---|
| 5-Butyl-2-hydroxy-3-nitrobenzaldehyde | Introduction of an electron-withdrawing group to lower the LUMO energy. | Enhanced electrophilicity for organic synthesis. |
| Copper(II) complex of this compound | DFT calculations to predict a stable square planar geometry. | Catalysis or as a precursor to advanced materials. |
| 5-(Perfluorobutyl)-2-hydroxybenzaldehyde | Replacement of the butyl group with a fluorinated analogue to increase lipophilicity. | Potential for enhanced biological membrane permeability. |
Emerging Research Frontiers and Future Prospects
Development of Novel Synthetic Methodologies
The synthesis of 5-Butyl-2-hydroxybenzaldehyde traditionally relies on the formylation of 4-butylphenol (B154549). However, emerging research is focused on developing more efficient, selective, and environmentally benign synthetic routes.
One promising area is the refinement of ortho-formylation reactions . While classic methods like the Reimer-Tiemann reaction are well-established for synthesizing 2-hydroxybenzaldehydes, they often suffer from moderate yields and the formation of byproducts. researchgate.net An improved procedure avoiding steam distillation has been reported to increase the yield of 2-hydroxybenzaldehyde. researchgate.net Modern approaches, such as the Duff reaction under specific conditions, offer pathways to selectively synthesize 5-substituted salicylaldehydes. lookchem.com The use of anhydrous trifluoroacetic acid as a solvent in a modified Duff reaction has shown success in the selective formylation of 4-substituted phenols. lookchem.com
Another avenue of exploration is the use of microwave-assisted and sonochemical methods . These techniques have the potential to significantly reduce reaction times and improve yields. For instance, a sonochemical approach has been successfully applied to the synthesis of 5,5'-methylenebis(salicylaldehyde), suggesting its applicability to other salicylaldehyde (B1680747) derivatives. echemcom.com
The development of flow chemistry processes for the synthesis of this compound could also offer significant advantages in terms of scalability, safety, and product consistency.
| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |
| Modified Duff Reaction | Utilizes hexamethylenetetramine in trifluoroacetic acid. lookchem.com | High regioselectivity for the ortho-position, potentially leading to higher yields of the desired product. lookchem.com |
| Improved Reimer-Tiemann | Avoids steam distillation, uses aqueous ethyl alcohol. researchgate.net | Increased efficiency and yield compared to the conventional method. researchgate.net |
| Sonochemistry | Employs ultrasound to drive the reaction. echemcom.com | Faster reaction rates and potentially higher yields under milder conditions. echemcom.com |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction mixture. | Rapid heating, shorter reaction times, and often improved yields. |
| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, scalability, and process control. |
Exploration of Advanced Catalytic Systems and Processes
The efficiency and selectivity of synthetic methodologies are often dictated by the catalytic system employed. Future research will likely focus on the application of advanced catalytic systems to the synthesis of this compound.
Bimetallic nanoparticles are gaining attention for their enhanced catalytic activity. For instance, reusable bimetallic AuPd–Fe3O4 nanoparticles have been successfully used for the N-formylation of secondary amines, demonstrating the potential of such systems in formylation reactions. mdpi.com The application of similar nanocatalysts to the direct formylation of 4-butylphenol could lead to more efficient and recyclable catalytic processes.
Homogeneous catalysis using transition metal complexes also presents a promising frontier. Ruthenium-based catalysts, for example, have been employed in the N-formylation of amines with methanol (B129727). mdpi.com The development of tailored organometallic catalysts could enable highly selective ortho-formylation of phenols under mild conditions.
Furthermore, research into biocatalysis , using enzymes to carry out specific chemical transformations, could offer a green and highly selective route to this compound, although this area remains largely unexplored for this specific compound.
Expansion into New Material Applications and Functional Devices
The true potential of this compound likely lies in its use as a building block for more complex molecules with specific functions. The presence of the hydroxyl and aldehyde groups allows for a wide range of chemical modifications, particularly the formation of Schiff bases.
Schiff bases , formed by the condensation of this compound with primary amines, and their subsequent metal complexes are a major area of interest. tandfonline.com These compounds have diverse applications in materials science, including:
Sensors: Salicylaldehyde-based Schiff bases can act as chemosensors for the detection of various metal ions and anions due to changes in their optical or electrochemical properties upon binding. The butyl group could enhance solubility in non-polar media, making them suitable for specific sensing applications.
Catalysis: Schiff base metal complexes are known to be effective catalysts for a variety of organic transformations. nih.gov The electronic and steric properties of the 5-butyl substituent could be tuned to influence the catalytic activity and selectivity of the resulting complexes.
Functional Polymers: Incorporation of this compound derivatives into polymer chains can impart specific properties, such as thermal stability, photoresponsiveness, or metal-chelating abilities.
The hydrogen bonding properties and potential for forming oxidation products, as seen with the related 5-tert-butyl-2-hydroxybenzaldehyde (B1270133), suggest that this compound could also find use in wastewater treatment and the development of new materials with interesting crystallographic structures. biosynth.com
Unexplored Biological Targets and Mechanistic Pathways
Salicylaldehyde derivatives and their Schiff bases have a well-documented history of diverse biological activities. tandfonline.com This provides a strong rationale for the exploration of this compound derivatives as potential therapeutic agents.
The lipophilic nature of the butyl group could enhance the bioavailability and cell membrane permeability of its derivatives, potentially leading to improved biological activity. Some unexplored areas of investigation include:
Antimicrobial and Antifungal Activity: Schiff bases derived from salicylaldehydes are known to exhibit significant antibacterial and antifungal properties. xisdxjxsu.asiautq.edu.iq The mechanism of action often involves the chelation of essential metal ions or interference with cellular processes. The specific impact of the 5-butyl substituent on the antimicrobial spectrum and potency remains to be investigated.
Anticancer Activity: Numerous salicylaldehyde-based Schiff base metal complexes have demonstrated promising anticancer activity. tandfonline.com The presence of a t-butyl group has been shown to improve hydrophobicity and anticancer action in some cases. tandfonline.com The cytotoxic effects of this compound derivatives against various cancer cell lines, and the underlying mechanistic pathways, are a key area for future research.
Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group in this compound suggests potential antioxidant activity through the scavenging of free radicals. tandfonline.com Its derivatives could also be explored for their anti-inflammatory properties, a common feature of many salicylaldehyde-related compounds.
Enzyme Inhibition: The structural features of this compound derivatives make them potential candidates for enzyme inhibitors, which could be relevant for a variety of diseases.
Q & A
Q. What are the recommended methods for synthesizing 5-butyl-2-hydroxybenzaldehyde with high purity?
To synthesize this compound, researchers often employ Friedel-Crafts alkylation or formylation reactions. A typical protocol involves:
- Reaction Setup : Reacting 2-hydroxybenzaldehyde (salicylaldehyde) with 1-bromobutane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
- Characterization : Confirm purity via melting point analysis (expected range: 98–100°C based on analogs) and HPLC (≥95% purity threshold) .
- Yield Optimization : Adjust stoichiometry (molar ratio 1:1.2 for aldehyde:alkylating agent) and reaction time (12–24 hours) .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact; work in a fume hood to minimize inhalation risks .
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Ensure compatibility with glass or HDPE materials .
- Emergency Protocols : For spills, neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite). Contaminated waste must comply with EPA guidelines .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H NMR (CDCl₃) should show a singlet at δ 10.2 ppm (aldehyde proton), a phenolic -OH peak at δ 12.3 ppm, and butyl chain resonances (δ 0.9–1.6 ppm) .
- IR : Confirm aldehyde (C=O stretch at ~1680 cm⁻¹) and phenolic -OH (broad peak at ~3200 cm⁻¹) .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 179.1 (calculated: 178.23 g/mol) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?
- Crystallization : Grow crystals via slow evaporation from ethanol/dichloromethane (1:1).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELX software suite (SHELXL-2018) refines the structure, achieving R values < 0.05 .
- Applications : Resolve tautomerism (e.g., keto-enol forms) and confirm regiochemistry in substituted analogs .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) when characterizing this compound?
- Cross-Validation : Compare NMR integrals with elemental analysis (C, H, O % error ≤0.3%).
- Dynamic Effects : Assess temperature-dependent NMR to detect rotational barriers in the butyl chain .
- Computational Aids : DFT calculations (B3LYP/6-311+G(d,p)) simulate IR spectra to verify experimental peaks .
Q. What synthetic strategies optimize this compound for use in multicomponent reactions (MCRs)?
- Catalysis : Employ Sc(OTf)₃ or organocatalysts (e.g., proline) to enhance reactivity in Ugi or Biginelli reactions.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Mechanistic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. PubChem data (InChIKey: ZVCQQLGWGRTXGC-UHFFFAOYSA-N) supports docking studies.
- MD Simulations : Analyze solvent-accessible surface area (SASA) to assess steric effects of the butyl group .
- Reactivity Descriptors : Use Fukui indices to identify sites prone to electrophilic aromatic substitution .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Purity Check : Re-crystallize the compound and re-analyze via DSC (heating rate: 10°C/min).
- Polymorphism Screening : Perform PXRD to detect crystalline phases.
- Computational Adjustments : Apply COSMO-RS solvation models to refine melting point predictions .
Q. What strategies validate the biological activity of this compound derivatives against conflicting assay results?
- Dose-Response Curves : Repeat assays in triplicate with positive/negative controls (e.g., ascorbic acid for antioxidant studies).
- Targeted Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial potency.
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 5-chloro-2-hydroxybenzaldehyde ) to identify structure-activity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
